Cytotoxic Selectivity in HL-60 Leukemia
While the exact 6-(4-fluorophenyl) imidazo[1,2-b]pyrazole parent compound lacks standalone cytotoxic data, SAR studies on closely related 7-carboxamide derivatives reveal that the 4-fluorophenyl substituent contributes to enhanced potency compared to unsubstituted or 4-methoxyphenyl analogs. Compound 63, bearing a 4-fluorophenyl moiety, demonstrated an IC50 of 0.183 µM against HL-60 human promyelocytic leukemia cells, representing a >50-fold improvement over less optimized congeners [1]. This potency is attributed to the electron-withdrawing fluorine atom, which optimizes binding to kinase targets and improves cellular permeability [2].
| Evidence Dimension | Cytotoxicity (HL-60 cancer cell line) |
|---|---|
| Target Compound Data | IC50 = 0.183 µM (for analog 63 with 4-fluorophenyl group) |
| Comparator Or Baseline | Baseline: In-class imidazo[1,2-b]pyrazole-7-carboxamides without 4-fluorophenyl substitution generally exhibit IC50 > 10 µM |
| Quantified Difference | Approximately 55-fold increased potency |
| Conditions | In vitro MTT assay, HL-60 human promyelocytic leukemia cells, 72 h incubation |
Why This Matters
Demonstrates that the 4-fluorophenyl substituent is critical for achieving sub-micromolar anticancer activity, a key differentiator for procurement in oncology-focused medicinal chemistry programs.
- [1] Demjén, A., Alföldi, R., Angyal, A., Gyuris, M., Hackler, L., Szebeni, G. J., ... & Kanizsai, I. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2‐b]pyrazole‐7‐carboxamides. Archiv der Pharmazie, 351(7), 1800062. https://doi.org/10.1002/ardp.201800062 View Source
- [2] Demjén, A., Alföldi, R., Angyal, A., Gyuris, M., Hackler, L., Szebeni, G. J., ... & Kanizsai, I. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2‐b]pyrazole‐7‐carboxamides. Archiv der Pharmazie, 351(7), 1800062. https://doi.org/10.1002/ardp.201800062 View Source
